molecular formula C9H15BrO2 B116275 Ethyl 6-bromo-6-heptenoate CAS No. 148252-43-1

Ethyl 6-bromo-6-heptenoate

Cat. No.: B116275
CAS No.: 148252-43-1
M. Wt: 235.12 g/mol
InChI Key: YVBBSEWUJPHSFF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-6-heptenoate is an organic compound with the molecular formula C9H15BrO2. It is a brominated ester, characterized by the presence of a bromine atom attached to the sixth carbon of a heptenoate chain. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Scientific Research Applications

Ethyl 6-bromo-6-heptenoate is utilized in various scientific research fields due to its versatile reactivity:

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-bromo-6-heptenoate can be synthesized through the bromination of ethyl 6-heptenoate. The reaction typically involves the addition of bromine (Br2) to ethyl 6-heptenoate in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions. The reaction is usually carried out under an inert atmosphere to avoid unwanted oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Elimination Reactions: The compound can also undergo elimination reactions to form alkenes, where the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond.

    Addition Reactions: The double bond in the heptenoate chain can participate in addition reactions with various electrophiles, such as hydrogen halides (HX) or halogens (X2).

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols at moderate temperatures.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in non-polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used in non-polar solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3).

Major Products:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-6-heptenoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds and functional groups. The double bond in the heptenoate chain allows for addition reactions, enabling the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Ethyl 6-bromo-6-heptenoate can be compared with other brominated esters and heptenoate derivatives:

    Ethyl 6-bromohexanoate: Similar in structure but lacks the double bond, making it less reactive in addition reactions.

    Ethyl 6-chloro-6-heptenoate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.

    Ethyl 6-iodo-6-heptenoate: Contains an iodine atom, which is a better leaving group than bromine, leading to faster reaction rates in substitution and elimination reactions.

The uniqueness of this compound lies in its combination of a bromine atom and a double bond, providing a balance of reactivity and stability that is advantageous in various chemical syntheses .

Properties

IUPAC Name

ethyl 6-bromohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBBSEWUJPHSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472371
Record name Ethyl 6-bromo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148252-43-1
Record name Ethyl 6-bromo-6-heptenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148252-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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